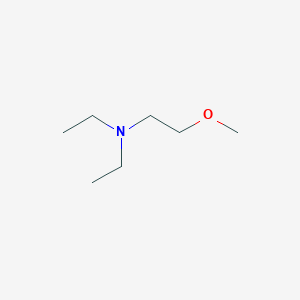
2-Methoxyethyldiethylamine
Overview
Description
2-Methoxyethyldiethylamine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 2-Methoxyethyldiethylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of diethylamine with 2-methoxyethyl halides under alkaline conditions (pH 8.5–9.5) in polar aprotic solvents like DMF or acetone enhances reactivity. Critical parameters include:
- Temperature : 60–80°C (higher temperatures improve kinetics but risk side reactions).
- Stoichiometry : Excess diethylamine ensures complete conversion of the alkylating agent.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- GC-MS : Quantifies purity and identifies volatile byproducts.
- NMR (¹H, ¹³C) : Confirms structural integrity via chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm, ethyl groups at δ 1.0–1.2 ppm).
- FT-IR : Validates functional groups (C-O stretch at ~1100 cm⁻¹ for methoxy).
Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with dilute acetic acid.
Adhere to GHS Category 2 guidelines for skin/eye irritation and consult SDS from Aladdin or Cayman Chemical for compound-specific risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics:
- I² Statistic : Quantifies the percentage of total variation due to heterogeneity (values >50% indicate significant variability).
- Subgroup Analysis : Stratify studies by experimental models (e.g., in vitro vs. in vivo) or dosage ranges.
Apply random-effects models to account for between-study variance, as described in Cochrane guidelines .
Q. What strategies improve the compound’s receptor binding selectivity in neuropharmacological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position, alkyl chain length) and compare binding affinities using radioligand assays.
- Isomer Comparisons : Para- and meta-methoxy isomers (e.g., as in methoxyamphetamines) exhibit distinct serotoninergic activities, guiding positional optimization .
- Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2A) to predict selectivity.
Q. How do solvent polarity and storage conditions influence this compound’s stability?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Solvent Effects : Use non-polar solvents (e.g., hexane) to minimize hydrolysis; avoid protic solvents like methanol.
- Degradation Pathways : NIST data suggests oxidative decomposition of methoxy groups under prolonged light exposure; store in amber vials at -20°C .
Q. Tables
Table 1 : Key Synthetic Parameters and Their Impact
Table 2 : Heterogeneity Metrics for Meta-Analysis (Example)
| Study Group | I² Value | Interpretation |
|---|---|---|
| In vitro models | 75% | High heterogeneity; subgroup analysis needed |
| In vivo models | 30% | Moderate heterogeneity |
Properties
CAS No. |
34166-03-5 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3 |
InChI Key |
PPXWSSUGLNOXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













